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molecular formula C14H15NO2 B8541666 2-(4-((6-Methylpyridin-2-yl)oxy)phenyl)ethanol

2-(4-((6-Methylpyridin-2-yl)oxy)phenyl)ethanol

Cat. No. B8541666
M. Wt: 229.27 g/mol
InChI Key: JRRYRDVJDMFAFD-UHFFFAOYSA-N
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Patent
US08859573B2

Procedure details

The title compound was prepared by a procedure similar to that described for D1 starting from 4-(2-hydroxyethyl)phenol and 2-chloro-6-methylpyridine. LC-MS (ESI): m/z 230 [M+H]+; 3.08 min (ret time).
[Compound]
Name
D1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.Cl[C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([CH3:18])[N:13]=1>>[CH3:18][C:14]1[N:13]=[C:12]([O:10][C:7]2[CH:8]=[CH:9][C:4]([CH2:3][CH2:2][OH:1])=[CH:5][CH:6]=2)[CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
D1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCC1=CC=C(C=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3.08 min (ret time)
Duration
3.08 min

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC(=N1)OC1=CC=C(C=C1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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